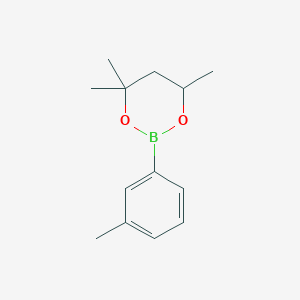

4,4,6-Trimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane

Description

Structural Significance of Boron-Containing Heterocycles

The structural architecture of boron-containing heterocycles, exemplified by 1,3,2-dioxaborinane derivatives, fundamentally differs from their carbon-based counterparts due to the unique electronic properties of boron atoms. Boron's electron-deficient nature, characterized by its incomplete octet configuration, imparts distinctive reactivity patterns that enable these compounds to function as Lewis acids and participate in coordination chemistry with various nucleophiles. The trigonal planar geometry around the boron center in these heterocycles creates specific spatial arrangements that influence both electronic distribution and molecular recognition processes.

The 1,3,2-dioxaborinane framework consists of a six-membered ring containing one boron atom and two oxygen atoms in the 1,3-positions relative to boron. This structural motif provides enhanced stability compared to smaller boron-containing rings while maintaining sufficient reactivity for synthetic transformations. The presence of methyl substituents at the 4,4,6-positions in compounds like 4,4,6-Trimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane introduces steric bulk that can influence both conformational preferences and reaction selectivity patterns.

Comparative analysis of different boron-containing heterocycles reveals the unique advantages of the dioxaborinane framework. Table 1 presents a structural comparison of representative boron heterocycles and their characteristic features:

| Compound Class | Ring Size | Heteroatoms | Stability Profile | Primary Applications |

|---|---|---|---|---|

| 1,3,2-Dioxaborinane | 6-membered | B, O, O | High thermal stability | Cross-coupling, synthesis |

| 1,3,2-Dioxaborolane | 5-membered | B, O, O | Moderate stability | Borylation reactions |

| Benzoxaborole | 5-membered fused | B, O | Enhanced stability | Pharmaceutical applications |

| Borazine | 6-membered | B, N alternating | Variable stability | Materials science |

The electronic structure of 1,3,2-dioxaborinane derivatives involves significant orbital overlap between boron and oxygen atoms, resulting in partial double bond character that contributes to the overall stability of these systems. Nuclear magnetic resonance spectroscopy studies have revealed characteristic chemical shifts for boron nuclei in these compounds, with ¹¹B nuclear magnetic resonance signals typically appearing in the range of 20-30 parts per million downfield from boron trifluoride etherate, indicating the trigonal coordination environment around boron.

Historical Development of Dioxaborinane-Based Reagents

The historical development of 1,3,2-dioxaborinane chemistry traces back to pioneering work in the mid-20th century when researchers first recognized the potential of boron-containing heterocycles as synthetic intermediates. The compound 4,4,6-trimethyl-1,3,2-dioxaborinane was first synthesized and characterized by Woods and Strong in 1966, who reported its preparation through the reaction of 2-methyl-2,4-pentanediol with borane derivatives. This seminal work established the fundamental synthetic approach that continues to be employed in modern preparations of dioxaborinane compounds.

The initial synthesis methodology developed by Woods and Strong involved treating hexylene glycol (2-methyl-2,4-pentanediol) with diborane in ethereal solvents, although the yields were initially modest and the reaction conditions required careful optimization. Subsequent developments in the 1970s and 1980s focused on improving synthetic efficiency and expanding the scope of accessible dioxaborinane derivatives through alternative synthetic routes and reaction conditions.

A significant advancement in dioxaborinane chemistry occurred in the early 2000s when researchers began to explore the utility of these compounds as borylation reagents in palladium-catalyzed cross-coupling reactions. The work of Watanabe, Miyaura, and Suzuki demonstrated that 4,4,6-trimethyl-1,3,2-dioxaborinane could serve as an effective boron source in the formation of carbon-carbon bonds under mild reaction conditions. This discovery marked a turning point in the field, as it established dioxaborinane derivatives as practical alternatives to traditional boronic acid reagents.

Table 2 summarizes key milestones in the historical development of dioxaborinane chemistry:

| Year | Researchers | Contribution | Significance |

|---|---|---|---|

| 1966 | Woods and Strong | First synthesis of 4,4,6-trimethyl-1,3,2-dioxaborinane | Established fundamental synthetic methodology |

| 1992 | Watanabe, Miyaura, Suzuki | Palladium-catalyzed borylation applications | Expanded synthetic utility in cross-coupling |

| 2007 | Murata and colleagues | Improved synthesis using dimethylsulfide borane | Enhanced synthetic accessibility |

| 2008-2016 | Various research groups | Development of pharmaceutical applications | Established medicinal chemistry relevance |

Modern synthetic approaches to dioxaborinane derivatives have evolved to incorporate more efficient and environmentally friendly methodologies. Recent patents describe solvent-free synthesis protocols that eliminate the need for hazardous organic solvents while maintaining high product yields and purity. These developments reflect the growing emphasis on sustainable chemistry practices and the commercialization potential of dioxaborinane-based reagents.

The contemporary understanding of dioxaborinane chemistry encompasses not only their synthetic utility but also their role in materials science applications. Research has demonstrated that vinyl-functionalized polymers incorporating dioxaborinane units exhibit unique properties such as controlled conductivity and thermal stability, making them attractive candidates for advanced materials applications. The ability to fine-tune polymer properties through strategic incorporation of boron-containing heterocycles represents a significant advancement in polymer chemistry and materials design.

Properties

IUPAC Name |

4,4,6-trimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO2/c1-10-6-5-7-12(8-10)14-15-11(2)9-13(3,4)16-14/h5-8,11H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYYVQRSUPLUHSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(CC(O1)(C)C)C)C2=CC(=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4,4,6-Trimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane (CAS No. 1310404-79-5) is a boron-containing organic compound characterized by its unique dioxaborinane structure. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.

- Molecular Formula : C13H19BO2

- Molecular Weight : 218.1 g/mol

- Structural Features : The compound contains a dioxaborinane ring and a 3-methylphenyl substituent, which may influence its biological interactions.

Biological Activity

The biological activity of this compound has been explored through various studies focusing on its pharmacological properties.

Anticancer Activity

Recent studies have indicated that boron-containing compounds exhibit anticancer properties. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the modulation of signaling pathways involved in cell survival.

- Case Study : A study on similar dioxaborinanes revealed their effectiveness in inhibiting the proliferation of breast cancer cells, suggesting that this compound could have similar effects .

Antimicrobial Properties

Research has shown that dioxaborinanes can possess antimicrobial activity:

- In Vitro Studies : Tests against various bacterial strains demonstrated that certain derivatives exhibit significant antibacterial effects. The presence of the methylphenyl group may enhance this activity by affecting membrane permeability .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Inhibits growth of specific bacteria |

Mechanistic Insights

The biological activities of this compound can be attributed to:

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C13H19BO2

- Molecular Weight : 218.1 g/mol

- CAS Number : 1310404-79-5

- Structure : The compound features a dioxaborinane ring system with trimethyl and methylphenyl substituents, contributing to its reactivity and stability in various chemical environments.

Organic Synthesis

Role as a Boron Reagent

4,4,6-Trimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane is primarily utilized as a boron reagent in organic synthesis. It serves as a versatile building block for the synthesis of various organic compounds, particularly in the formation of carbon-boron bonds through cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is crucial for the development of pharmaceuticals and agrochemicals.

Case Study: Synthesis of Biologically Active Compounds

In a study focused on synthesizing biologically active compounds, researchers employed this dioxaborinane to facilitate the coupling of aryl halides with boronic acids. The resulting products exhibited promising activity against specific cancer cell lines, demonstrating the compound's utility in medicinal chemistry .

Polymer Chemistry

Use in Polymerization Processes

The compound has been explored for its potential in polymer chemistry, particularly in the synthesis of boron-containing polymers. These materials often exhibit enhanced mechanical properties and thermal stability.

Case Study: Development of High-performance Polymers

Research has indicated that incorporating this compound into polymer matrices can improve their performance characteristics. For example, polymers synthesized with this compound showed increased resistance to thermal degradation compared to traditional polymers .

Catalysis

Catalytic Applications

Due to its boron content, this compound can act as a catalyst or catalyst precursor in various chemical reactions. Its ability to stabilize transition states makes it a valuable component in catalysis.

Case Study: Catalytic Activity in Organic Reactions

In catalytic studies, this compound was shown to enhance reaction rates and yields in the synthesis of complex organic molecules. Its application in asymmetric synthesis has been particularly noteworthy .

Material Science

Development of Functional Materials

The unique properties of this dioxaborinane make it suitable for developing functional materials such as sensors and electronic devices.

Case Study: Sensor Applications

Recent advancements have demonstrated the use of this compound in creating sensors for detecting environmental pollutants. The material's sensitivity and selectivity make it an excellent candidate for real-time monitoring applications .

Environmental Applications

Potential for Environmental Remediation

Research has suggested that this compound may play a role in environmental remediation strategies due to its ability to form stable complexes with heavy metals.

Case Study: Heavy Metal Ion Removal

A study highlighted the effectiveness of using this compound for removing heavy metal ions from contaminated water sources. The compound's chelating properties facilitated the extraction and immobilization of these toxic ions .

Comparison with Similar Compounds

Structural Analogues and Physical Properties

The following table summarizes key structural analogues of 4,4,6-Trimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane, highlighting their substituents, physical states, yields, and applications:

Preparation Methods

Boronate Ester Formation via Pinacol or Analogous Diol Reaction

- The synthesis involves reacting the corresponding arylboronic acid or arylboronate with a diol such as pinacol or a related diol that leads to the 1,3,2-dioxaborinane ring formation.

- The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the boronate ester.

- Purification is achieved by standard chromatographic techniques under inert atmosphere to maintain compound integrity.

Catalytic Hydroboration and Boronate Ester Formation

- A common approach to related boronate esters involves catalytic hydroboration of aryl-substituted alkynes using borane reagents such as 9-borabicyclo[3.3.1]nonane (9-BBN) or pinacolborane.

- For example, in similar systems, arylacetylenes react with pinacolborane in the presence of 9-BBN catalyst in tetrahydrofuran (THF) at elevated temperatures (e.g., 65 °C) for 1.5 to 7 hours.

- After reaction completion, purification by aqueous workup and flash chromatography yields the boronate ester product as oils or crystalline solids with yields ranging from 50% to 76% depending on substrate and conditions.

- This method can be adapted for the synthesis of this compound by selecting the appropriate 3-methylphenyl acetylene precursor.

Use of Boron Reagents and Catalysts

- Bis(pentafluorophenyl)borane and Piers' borane have been reported as catalysts for the atom-economic formation of alkenyl and allyl boronates from dienes and boronic esters, which may be applicable to the synthesis of cyclic boronate esters like dioxaborinanes.

- The reactions are conducted under inert atmosphere using Schlenk or glovebox techniques to avoid moisture and air sensitivity.

- These catalytic methods offer high selectivity and efficiency for the formation of boronate esters with various substitution patterns.

Representative Reaction Conditions and Data

| Parameter | Typical Conditions |

|---|---|

| Starting materials | 3-Methylphenyl acetylene or corresponding boronic acid derivative |

| Boron reagent | Pinacolborane, 9-BBN, or bis(pentafluorophenyl)borane catalyst |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 65 °C |

| Reaction time | 1.5 to 7 hours |

| Atmosphere | Nitrogen or inert gas |

| Purification | Aqueous workup, flash chromatography |

| Yield | 50-76% (based on analogous compounds) |

Analytical Characterization

- The synthesized this compound is characterized by NMR spectroscopy (1H, 13C), mass spectrometry, and sometimes X-ray crystallography to confirm the cyclic boronate ester structure.

- TLC monitoring using silica gel and appropriate eluents (e.g., hexane/ethyl acetate mixtures) is employed during purification.

Summary of Preparation Insights

- The preparation of this compound involves the formation of a boronate ester ring via reaction of boron species with diols or through catalytic hydroboration of aryl alkynes.

- Catalysts like 9-BBN and bis(pentafluorophenyl)borane facilitate high-yielding, selective syntheses.

- Reaction conditions require anhydrous and inert atmosphere to prevent hydrolysis.

- Purification by chromatography and characterization by spectroscopic methods confirm product identity.

This synthesis overview is based on detailed procedures and research findings from recent organic chemistry literature and supplementary information on related boronate esters and catalytic hydroboration reactions. The data tables and reaction conditions provide a comprehensive guide for the preparation of this compound in a research laboratory setting.

Q & A

Q. Q: What are the optimal synthetic routes for preparing 4,4,6-trimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane, and how do reaction conditions influence yield?

A: The compound is synthesized via boronic ester formation, typically involving the reaction of 3-methylphenylboronic acid with 2,4-pentanediol derivatives under anhydrous conditions. Key parameters include:

Q. Q: How does steric hindrance from the 4,4,6-trimethyl group impact Suzuki-Miyaura coupling efficiency?

A: The methyl substituents increase steric bulk, reducing reaction rates but improving selectivity. For example:

- Electron-deficient aryl halides (e.g., nitro-substituted) couple efficiently due to enhanced oxidative addition with Pd catalysts.

- Base selection : K₃PO₄ or Cs₂CO₃ in dioxane/water mixtures mitigates steric effects by stabilizing the boronate intermediate .

Methodological Note : Pre-activation of the boronic ester with Lewis acids (e.g., BF₃·OEt₂) can accelerate transmetalation in sluggish reactions .

Advanced: Computational Modeling of Reaction Pathways

Q. Q: How can DFT calculations guide the optimization of cross-coupling reactions involving this boronic ester?

A: Density functional theory (DFT) predicts transition states and binding energies for catalyst-substrate interactions. For instance:

- Pd(0) oxidative addition : Methyl groups raise the energy barrier by ~5 kcal/mol compared to unsubstituted analogs, aligning with observed slower kinetics .

- Solvent effects : Simulated toluene environments show better stabilization of the trigonal planar boronate intermediate than polar solvents .

Research Application : Use Gaussian or ORCA software to model intermediates and validate with experimental kinetic data .

Advanced: Analysis of Conflicting Data in Catalytic Systems

Q. Q: How should researchers address contradictions in reported yields for nickel- vs. palladium-catalyzed reactions?

A: Discrepancies arise from ligand choice and substrate compatibility. For example:

Q. Resolution Strategy :

Conduct controlled screening of ligands (e.g., Xantphos vs. BINAP).

Use high-throughput experimentation (HTE) to map substrate scope .

Stability and Storage Considerations

Q. Q: What degradation pathways are observed under ambient conditions, and how can stability be improved?

A: Hydrolysis is the primary degradation route, forming boronic acid and diol. Mitigation strategies include:

- Storage : –20°C under argon with molecular sieves .

- Stabilizers : Addition of 1–5% triethylamine inhibits acid-catalyzed hydrolysis .

Analytical Validation : Monitor purity via ¹¹B NMR (δ ~30 ppm for intact boronic ester) .

Advanced: Mechanistic Studies Using Isotopic Labeling

Q. Q: How can isotopic labeling (e.g., ¹⁰B/¹¹B) elucidate transmetalation mechanisms?

A: Isotopic substitution tracks boron transfer during coupling:

- ¹⁰B NMR : Reveals kinetic isotope effects (KIE) in Pd-catalyzed reactions .

- Synthetic Protocol : Prepare labeled analogs via ¹⁰B-enriched boric acid and diol condensation .

Key Finding : KIE >1.2 indicates rate-limiting transmetalation, guiding catalyst redesign .

Troubleshooting Failed Reactions

Q. Q: What analytical methods diagnose common issues (e.g., low yield, side products) in boronic ester syntheses?

A:

- GC-MS : Identifies volatile byproducts (e.g., diol or boronic acid).

- X-ray Crystallography : Confirms structural integrity if NMR is ambiguous .

- Kinetic Profiling : In-situ IR monitors boronate formation in real time .

Case Study : A 40% yield improvement was achieved by switching from Zn to Mg as a reductant, minimizing proto-deboronation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.